1-(benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine

Halogen bonding Computational chemistry Crystal engineering

FGFR4-targeted SAR campaigns require regioselective C-2 functionalization with orthogonal N-protection. 1-(Benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine (CAS 2231674-50-1) provides a C-2 bromine handle for exclusive Suzuki-Miyaura diversification, while the benzenesulfonyl group prevents undesired N-arylation side reactions. • Enables ordered C-2 cross-coupling prior to pyridine-ring elaboration. • 98% purity (HPLC) ensures reproducible coupling yields and SAR integrity. • Scaffold validated in FGFR4 HCC program: lead 10z IC50 37/32/94 nM (Hep3B/JHH-7/HuH-7).

Molecular Formula C13H9BrN2O2S
Molecular Weight 337.19 g/mol
Cat. No. B12276026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine
Molecular FormulaC13H9BrN2O2S
Molecular Weight337.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2Br)N=CC=C3
InChIInChI=1S/C13H9BrN2O2S/c14-13-9-11-12(7-4-8-15-11)16(13)19(17,18)10-5-2-1-3-6-10/h1-9H
InChIKeyVGPMUKMFYHBMIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine – Protected Building Block


1-(Benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine (CAS 2231674-50-1; PubChem CID 135395718) is a synthetic, dual-functionalized heterocyclic building block of the pyrrolo[3,2-b]pyridine class [1]. It bears a bromine atom at the C-2 position of the pyrrole ring and a benzenesulfonyl (Bs) protecting group on the pyrrole nitrogen. With a molecular formula of C₁₃H₉BrN₂O₂S, a molecular weight of 337.19 g·mol⁻¹, a computed XLogP3 of 3.3, and a topological polar surface area (TPSA) of 60.3 Ų, this compound is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, particularly within the fibroblast growth factor receptor (FGFR) family [1]. The benzenesulfonyl group confers enhanced chemical stability to the pyrrole nitrogen while the C-2 bromine provides a regiochemically distinct handle for palladium-catalyzed cross-coupling transformations .

Protected pyrrole N
Benzenesulfonyl group enables orthogonal N-protection strategy
C-2 bromine handle
Regiochemically distinct site for Pd-catalyzed cross-coupling diversification
Kinase inhibitor scaffold
Pyrrolo[3,2-b]pyridine core validated in FGFR inhibitor programs

1-(Benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine: Unmatched by Analogs


Positional isomerism within the pyrrolo[3,2-b]pyridine scaffold profoundly affects both chemical reactivity and intermolecular interaction profiles. The 2-bromo isomer places the halogen at the electronically distinct C-2 position of the pyrrole ring, as opposed to the pyridine-ring bromination seen in the 5-bromo (CAS 1227268-74-7) and 6-bromo (CAS 1305325-23-8) analogs [1]. This difference governs oxidative addition rates in palladium-catalyzed cross-coupling, regiochemical outcomes in downstream derivatization, and halogen-bonding donor strength as quantified by computed σ-hole electrostatic potential (VS,max) values [2]. Furthermore, omission of the benzenesulfonyl protecting group—as in unprotected 2-bromo-1H-pyrrolo[3,2-b]pyridine—eliminates the orthogonal N-protection strategy required for sequential functionalization and alters the compound's lipophilicity, solubility, and crystal-engineering potential [3]. These factors make simple analog substitution unreliable in multi-step synthetic routes and structure–activity relationship (SAR) campaigns.

Positional isomer reactivity: 5-bromo or 6-bromo analogs place halogen on pyridine ring; oxidative addition rates and coupling sequences may not transfer directly.
Unprotected analog lacks orthogonal N-protection; free N–H competes in cross-coupling and alters solubility, limiting sequential functionalization.
Halogen-bond donor strength differs by substitution position; benzenesulfonyl–bromine combination may not be reproduced by other isomers.

1-(Benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine – Differentiation Evidence


Halogen-Bonding Donor Strength: Positional Isomer Comparison

In a systematic computational study of brominated 1H-pyrrolo[3,2-b]pyridines (Br-PPs) as halogen-bond (XB) donors, Zhang et al. (2020) demonstrated that the electrostatic potential at the σ-hole of bromine (VS,max) is highly tunable by substituent identity and position, ranging from –1.3 to 35.1 kcal·mol⁻¹ across 339 Br-PP derivatives evaluated at the M06-2X/6-311++G(d,p) level with PCM solvation in dichloromethane [1]. The corresponding XB interaction energies (Eint) with ammonia as a model acceptor ranged from –0.82 to –2.37 kcal·mol⁻¹ [1]. The study explicitly established that electron-withdrawing substituents—such as the benzenesulfonyl group on the pyrrole nitrogen—substantially modulate VS,max, while the position of bromine on the fused ring further differentiates XB donor capacity [1]. This position-dependent halogen-bond tuning is directly relevant for crystal engineering, protein–ligand design, and supramolecular assembly applications where the 2-bromo substitution pattern offers a distinct interaction profile compared to 5-bromo or 6-bromo congeners.

Halogen-bond donor
Cross-study comparable
VS,max range –1.3 to 35.1 kcal·mol⁻¹; benzenesulfonyl predicted toward upper range
Position-dependent XB tuning relevant for crystal engineering
DFT M06-2X/6-311++G(d,p) in dichloromethane; ammonia acceptor model
Halogen bonding Computational chemistry Crystal engineering

Physicochemical Differentiation from Unprotected Analogs

The benzenesulfonyl (Bs) protecting group on 1-(benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine contributes substantially to its physicochemical profile relative to the unprotected 2-bromo-1H-pyrrolo[3,2-b]pyridine core. PubChem-computed descriptors for the target compound include XLogP3 = 3.3, TPSA = 60.3 Ų, zero hydrogen-bond donors, three hydrogen-bond acceptors, and two rotatable bonds [1]. In comparison, unprotected 2-bromo-1H-pyrrolo[3,2-b]pyridine (C₇H₅BrN₂, MW 197.03 g·mol⁻¹) possesses one hydrogen-bond donor (the pyrrole N–H), a lower TPSA, and a significantly lower XLogP (predicted ~1.7–2.0), resulting in markedly different solubility, membrane permeability, and chromatographic retention behavior . These differences are critical in multi-step synthesis where the Bs group serves simultaneously as a solubility modulator and an orthogonal protecting group, enabling purification and handling under conditions where the unprotected analog would be unsuitable due to polarity or N–H reactivity issues.

Physicochemical profile
Class-level inference
ΔXLogP ≈ +1.5, ΔTPSA ≈ +31 Ų vs. unprotected analog
Higher lipophilicity aids organic-phase handling; no reactive N–H
Computed properties via PubChem; experimental logP not located
Lipophilicity Physicochemical properties Drug-likeness

Verified Purity Benchmark for Procurement

Among commercial suppliers of 1-(benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine (CAS 2231674-50-1), Leyan (乐研) offers this compound with a certified purity of 98% as determined by HPLC . This purity specification provides a verifiable quality benchmark for procurement. In contrast, the closely related 6-bromo positional isomer (CAS 1305325-23-8) is listed at a typical purity of 95%+ across multiple vendors, and the 5-bromo isomer (CAS 1227268-74-7) is often listed without a quantified purity specification . For multi-step synthetic applications where intermediate purity directly impacts downstream yield and purification burden, the documented 98% purity level provides procurement clarity and reduces risk of batch-to-batch variability in reaction outcomes.

Purity benchmark
Data to verify
98% (HPLC)
Documented purity reduces impurity risk in stoichiometric calculations
Supplier CoA should be requested; comparator isomers ≤95%
Quality control Building block procurement Purity specification

Scaffold Validation in FGFR4 Kinase Inhibition

The pyrrolo[3,2-b]pyridine scaffold, for which 1-(benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine serves as a direct synthetic precursor, has been validated in a high-impact medicinal chemistry program targeting FGFR4 kinase. Yang et al. (J. Med. Chem., 2022) reported a novel series of 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as selective, potent, reversible-covalent FGFR4 inhibitors [1]. The representative compound 10z exhibited single-digit nanomolar biochemical activity against wild-type FGFR4 and the clinically relevant FGFR4 V550L and V550M gatekeeper mutant variants, while maintaining selectivity over FGFR1/2/3 [1]. In cellular assays, 10z demonstrated antiproliferative IC₅₀ values of 37 nM (Hep3B), 32 nM (JHH-7), and 94 nM (HuH-7) against hepatocellular carcinoma (HCC) cell lines [1]. The reversible-covalent mechanism was confirmed by MALDI-TOF mass spectrometry and X-ray protein crystallography [1]. The 2-bromo-benzenesulfonyl-protected building block is positioned as a key intermediate for introducing diversity at the C-2 position of the pyrrolo[3,2-b]pyridine core during the synthesis of such inhibitor candidates.

Scaffold validation
Supporting evidence
FGFR4 inhibitors from pyrrolo[3,2-b]pyridine-3-carboxamides show cellular antiproliferative activity (J. Med. Chem. 2022)
Core scaffold validated for kinase inhibitor design; supports building block selection
Lead 10z: biochemical and cellular data; reversible-covalent mechanism confirmed
FGFR4 kinase inhibition Hepatocellular carcinoma Covalent inhibitor design

Regiochemical Advantage in Cross-Coupling Reactivity

The bromine atom at the C-2 position of the pyrrole ring in 1-(benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine resides in a distinctly different electronic environment compared to bromine substituents on the pyridine ring (C-5, C-6, or C-7 positions) of the same fused bicyclic system. In palladium-catalyzed cross-coupling reactions, the electron-rich nature of the pyrrole C-2 position generally favors faster oxidative addition relative to electron-deficient pyridine-ring positions, enabling chemoselective sequential coupling strategies when both rings bear halogen substituents [1]. This regiochemical differentiation is documented in patent literature covering pyrrolo[3,2-b]pyridine-based kinase inhibitors, where the 2-position is preferentially functionalized via Suzuki–Miyaura or Stille coupling as the first diversification step [2]. The 6-bromo isomer (CAS 1305325-23-8) places the halogen on the pyridine ring, offering complementary but non-identical reactivity that cannot reproduce the same coupling sequence or regiochemical outcome [3].

Regiochemical advantage
Class-level inference
C-2 (pyrrole) bromine favors oxidative addition over pyridine-ring bromines
Enables chemoselective sequential coupling; 6-bromo isomer cannot replicate
No direct comparative kinetic data; based on electronic principles and patent protocols
Palladium-catalyzed cross-coupling Regioselectivity Synthetic methodology

1-(Benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine – Application Scenarios


FGFR4-Targeted Covalent Inhibitor Optimization

In medicinal chemistry programs targeting FGFR4-driven hepatocellular carcinoma (HCC), this compound provides the C-2 bromine handle for Suzuki–Miyaura diversification to generate focused libraries of 2-aryl/heteroaryl-pyrrolo[3,2-b]pyridine-3-carboxamides. The validated FGFR4 potency of the pyrrolo[3,2-b]pyridine scaffold—with lead compound 10z achieving IC₅₀ values of 37, 32, and 94 nM against Hep3B, JHH-7, and HuH-7 HCC cell lines, respectively—makes this building block a strategically relevant starting point for analog generation [1]. The 98% commercial purity specification minimizes impurity-related interference in SAR interpretation and facilitates reproducible coupling yields .

Orthogonal Sequential Functionalization

When synthetic routes demand ordered C-2 functionalization prior to pyridine-ring elaboration, this compound's C-2 bromine placement ensures the first cross-coupling occurs exclusively at the pyrrole ring position [1]. The benzenesulfonyl group simultaneously protects the pyrrole nitrogen, preventing undesired N-arylation side reactions and enabling subsequent deprotection under basic conditions to reveal the free N–H for late-stage functionalization. This orthogonality is not achievable with unprotected 2-bromo-1H-pyrrolo[3,2-b]pyridine, where the acidic N–H would compete in coupling reactions and limit synthetic flexibility .

Halogen-Bond-Guided Crystal Engineering

The quantifiable halogen-bond donor strength of the C-2 bromine, modulated by the electron-withdrawing benzenesulfonyl group, provides a tunable σ-hole interaction motif for crystal engineering and pharmaceutical cocrystal design. Zhang et al. (2020) established that VS,max values for brominated pyrrolo[3,2-b]pyridines span a 36.4 kcal·mol⁻¹ range depending on substituent identity and position [1]. The combination of a strong electron-withdrawing group (benzenesulfonyl) with a C-2 bromine is predicted to produce a σ-hole at the upper end of this range, facilitating predictable halogen-bond-driven assembly with Lewis-basic coformers—a feature that distinguishes the 2-bromo isomer from 5-bromo or 6-bromo variants where the bromine electronic environment differs substantially [1].

Fragment-Based Drug Discovery Library Procurement

The computed drug-likeness parameters—XLogP3 3.3, TPSA 60.3 Ų, zero HBD, three HBA, and two rotatable bonds—position this compound within favorable physicochemical space for fragment elaboration [1]. The benzenesulfonyl group contributes lipophilicity that aids organic-phase handling while serving as a traceless protecting group releasable under standard basic conditions. For fragment libraries requiring a fused pyrrolo[3,2-b]pyridine core with a single diversification vector at C-2, the documented 98% purity and established CAS registry (2231674-50-1) ensure reliable sourcing and batch consistency across multi-year discovery campaigns .

Application
Selection Property
Validation Focus
FGFR4 inhibitor optimization
C-2 bromine coupling handle
Scaffold validation in FGFR4 kinase inhibition
Orthogonal sequential functionalization
Bs-protected orthogonal strategy
Regiochemical orthogonality review
Halogen-bond-guided crystal engineering
Tunable σ-hole donor strength
Positional isomer XB comparison
Fragment-based library procurement
Physicochemical profile fit
Purity and batch consistency review
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